2-(3-Azetidinyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBXHAINCMQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Azetidinyl 1,3 Thiazole and Its Derivatives
Foundational Synthetic Routes to the 1,3-Thiazole Core
The 1,3-thiazole ring is a crucial scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. researchgate.net
The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for thiazole ring formation. synarchive.com The classic approach involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide. synarchive.comyoutube.com The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com
The mechanism involves a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. youtube.com This is followed by tautomerization and an intramolecular condensation where the nitrogen attacks the carbonyl carbon, ultimately leading to the elimination of a water molecule to form the stable, aromatic thiazole product. youtube.comyoutube.com
Modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and create more environmentally benign processes. These include the use of microwave irradiation, ultrasonic irradiation, and various catalysts like silica-supported tungstosilisic acid. bepls.com One-pot variations, where the α-haloketone is generated in situ from a ketone and a halogenating agent like N-bromosuccinimide (NBS), have also been reported to avoid the handling of lachrymatory α-haloketones. bepls.com
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| α-Halocarbonyl Component | Thioamide Component | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea (B124793) | Methanol, Reflux | 2-Amino-4-phenylthiazole | 99% | youtube.com |
| Substituted phenacyl bromides | Thiosemicarbazide | Microwave, Solvent-free | 2-Hydrazinyl-4-arylthiazoles | Good | bepls.com |
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like thiazoles in a single step from three or more starting materials. This approach enhances atom economy and operational simplicity. acs.org A variety of MCRs have been developed for thiazole synthesis. For instance, a one-pot reaction of aryl glyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions can produce a wide range of trisubstituted thiazoles. bepls.com
Another novel approach is the chemoenzymatic one-pot multicomponent synthesis. In one example, benzoyl isothiocyanate, a secondary amine, and dimethyl acetylenedicarboxylate (B1228247) react in the presence of the enzyme trypsin from porcine pancreas (PPT) to afford thiazole derivatives in high yields under mild conditions. nih.gov This highlights the expanding role of biocatalysis in heterocyclic synthesis. nih.gov
Table 2: Chemoenzymatic MCR for Thiazole Synthesis
| Amine Substrate | Acetylenedicarboxylate | Enzyme | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Diethylamine | Dimethyl acetylenedicarboxylate | Trypsin (PPT) | Ethanol (B145695) | 94% | nih.gov |
| Pyrrolidine (B122466) | Diethyl acetylenedicarboxylate | Trypsin (PPT) | Ethanol | 92% | nih.gov |
Transition-metal catalysis provides powerful tools for the construction of the thiazole ring, often enabling reactions that are not feasible under thermal conditions. acs.org Both cyclization and cross-coupling strategies are employed.
For instance, rhodium(II) catalysts can facilitate the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters to produce 2,5-disubstituted thiazoles. organic-chemistry.org Palladium and copper catalysts are also widely used. A palladium-catalyzed cross-coupling has been used to functionalize a pre-formed thiazolo[4,5-d] mdpi.comtandfonline.comnih.govtriazole core by reacting a sulfone derivative with p-tolylboronic acid. nih.gov Copper-catalyzed reactions include a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to yield thiazoles under mild conditions. organic-chemistry.org
Electrochemical synthesis is emerging as a green and sustainable alternative to traditional methods, using electrons as a "reagent" to avoid harsh oxidants or reductants. nih.gov One-pot electrochemical strategies have been developed for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas. nih.govbeilstein-journals.org
This process is typically performed in an undivided cell with graphite (B72142) electrodes. Ammonium iodide (NH₄I) often serves as a redox mediator. nih.govbeilstein-journals.org The proposed mechanism involves the in situ generation of an α-iodoketone, which then reacts with the thiourea in a manner analogous to the Hantzsch synthesis. The protocol is compatible with a variety of active methylene ketones, including β-keto esters, β-keto amides, and 1,3-diketones. nih.govbeilstein-journals.org
Key Methodologies for Azetidine (B1206935) Ring Construction
The azetidine ring, particularly in its oxidized form as a 2-azetidinone or β-lactam, is a cornerstone of many antibiotics. Its synthesis has been a subject of intense research.
The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, is the most general and historically significant method for constructing the 2-azetidinone (β-lactam) ring. mdpi.comwikipedia.org The reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.comderpharmachemica.com
The mechanism is generally accepted to be a two-step process. It begins with a nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. mdpi.comresearchgate.net This intermediate then undergoes a conrotatory 4π-electrocyclization to form the four-membered β-lactam ring. mdpi.comresearchgate.net The stereoselectivity of the reaction (cis vs. trans) is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions such as solvent and temperature. mdpi.com
Ketenes are often highly reactive and are typically generated in situ. Common methods for ketene generation include the dehydrochlorination of an acyl chloride with a tertiary amine (e.g., triethylamine) or the Wolff rearrangement of a diazo ketone. tandfonline.comwikipedia.org
Table 3: Examples of Staudinger Synthesis of 2-Azetidinones
| Imine Component | Ketene Precursor | Conditions | Product Stereochemistry | Reference |
|---|---|---|---|---|
| N-aryl imines | Acid chloride + Triethylamine | Toluene, reflux | trans | mdpi.comderpharmachemica.com |
| N-Boc imines | Phenoxyacetyl chloride | -82 °C | cis | mdpi.com |
Cyclization of Schiff Bases and Related Precursors
The construction of the 1,3-thiazole ring is most classically accomplished via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. For the synthesis of 2-(3-Azetidinyl)-1,3-thiazole, the key precursor is azetidine-3-carbothioamide. Due to the reactivity of the azetidine N-H group, it is typically protected, for example, as a tert-butoxycarbonyl (Boc) derivative, yielding N-Boc-azetidine-3-carbothioamide.
The reaction mechanism commences with the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. nih.govchemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. chemhelpasap.comyoutube.com
A general scheme for this synthesis is as follows:
Step 1: Thioamide Formation: An N-protected azetidine-3-carbonitrile (B1291615) can be treated with hydrogen sulfide, or an N-protected azetidine-3-carboxamide (B1289449) can be reacted with a thionating agent like Lawesson's reagent to yield the crucial N-Boc-azetidine-3-carbothioamide intermediate.
Step 2: Hantzsch Cyclization: The protected azetidine-3-carbothioamide is then reacted with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or a bromo-substituted ketone, typically in a solvent like ethanol or methanol, to yield the corresponding 2-(N-Boc-3-azetidinyl)-1,3-thiazole derivative. chemhelpasap.com
Step 3: Deprotection: The Boc-protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the target compound, this compound.
While the term "cyclization of Schiff bases" is used broadly, in the context of thiazole synthesis, the more direct and common precursors are thioamides and related compounds rather than pre-formed Schiff bases (imines). uobaghdad.edu.iq The cyclization of Schiff bases is more directly associated with the synthesis of azetidin-2-ones (β-lactams) through the Staudinger cycloaddition, a different heterocyclic system. researchgate.net
Microwave-Assisted and Other Energy-Efficient Protocols
Modern synthetic chemistry increasingly employs energy-efficient technologies to accelerate reaction rates, improve yields, and reduce environmental impact. Microwave-assisted organic synthesis has proven particularly effective for heterocyclic chemistry, including the synthesis of thiazoles. nih.govconnectjournals.com
The application of microwave irradiation to the Hantzsch synthesis of this compound derivatives can significantly reduce reaction times from several hours to mere minutes. iiste.orgnih.gov The high-energy, localized heating provided by microwaves often leads to cleaner reactions with fewer side products compared to conventional heating methods. connectjournals.com For instance, the domino alkylation-cyclization of propargyl bromides with thiourea derivatives to form 2-aminothiazoles has been efficiently conducted under microwave irradiation at 130 °C, with reaction times as short as 10 minutes. nih.gov
Another energy-efficient protocol involves the use of ultrasound irradiation (sonochemistry). Ultrasound promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that can enhance reaction rates and yields.
Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis (Representative Examples)
| Precursors | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Thiosemicarbazide, Carbonyl Compound, α-haloketone | Microwave | Solvent-free, Catalyst-free | 30-175 s | Good to Excellent | nih.gov |
| Isatin, Thiazole amine, NH₄OAc | Conventional | Reflux | Several hours | Moderate | connectjournals.com |
| Isatin, Thiazole amine, NH₄OAc | Microwave | Silica gel support | 5-10 min | Excellent | connectjournals.com |
| Schiff Base, Chloroacetyl chloride | Conventional | - | - | Moderate | iiste.org |
This interactive table demonstrates the significant advantages of using microwave-assisted protocols in the synthesis of thiazole derivatives, which are directly applicable to the synthesis of this compound.
Direct Linkage and Functionalization Strategies for this compound
Once the core this compound scaffold is synthesized, its chemical properties allow for a variety of functionalization strategies to create a library of complex analogues.
Selective Derivatization of Azetidinyl and Thiazole Moieties
The this compound molecule possesses two key sites for selective derivatization: the secondary amine of the azetidine ring and the carbon atoms of the thiazole ring.
Azetidine Nitrogen Functionalization: The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo a range of reactions, including N-acylation, N-alkylation, N-sulfonylation, and reductive amination. This allows for the introduction of diverse substituents to modulate the compound's physicochemical properties. For these reactions to be selective, the thiazole ring's nitrogen is generally unreactive towards electrophiles due to the delocalization of its lone pair of electrons within the aromatic system.
Thiazole Ring Functionalization: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The C5 position is typically the most susceptible to electrophilic attack. Furthermore, the proton at the C2 position of a thiazolium salt is acidic and can be removed by a base, creating a nucleophilic center for reaction with electrophiles. However, in the target molecule, the C2 position is already substituted. Therefore, functionalization would target the C4 and C5 positions.
Table 2: Potential Selective Derivatization Reactions
| Moiety | Reaction Type | Reagents | Potential Product |
|---|---|---|---|
| Azetidine | N-Acylation | Acetyl chloride, Triethylamine | 2-(1-Acetyl-3-azetidinyl)-1,3-thiazole |
| Azetidine | N-Alkylation | Benzyl bromide, K₂CO₃ | 2-(1-Benzyl-3-azetidinyl)-1,3-thiazole |
| Azetidine | N-Sulfonylation | Tosyl chloride, Pyridine | 2-(1-Tosyl-3-azetidinyl)-1,3-thiazole |
This table outlines some of the common derivatization strategies that can be employed to selectively modify the azetidinyl and thiazole moieties of the core structure.
One-Pot and Cascade Reactions for Complex Analogues
One-pot and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. mdpi.com
A hypothetical one-pot synthesis for a complex analogue of this compound could involve a three-component reaction. For example, a reaction between an N-protected azetidine-3-carbothioamide, a suitably substituted α,β-unsaturated carbonyl compound, and an oxidizing agent could potentially lead to a functionalized azetidinyl-thiazole derivative in a single step.
Cascade reactions, where the formation of one bond triggers the next in a predetermined sequence, are also valuable. A plausible cascade could be initiated by the reaction of an azetidine-derived thioamide with a propargyl bromide derivative. This would involve an initial S-alkylation, followed by an intramolecular cyclization to form the thiazole ring, potentially incorporating further complexity based on the substituents of the starting materials. nih.gov
Green Chemistry Principles in the Synthesis of Azetidinyl-Thiazole Compounds
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are highly relevant to the synthesis of heterocyclic compounds like this compound.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. For the Hantzsch thiazole synthesis, solvents like ethanol, water, or polyethylene (B3416737) glycol (PEG) have been successfully employed, reducing the reliance on more hazardous options like halogenated hydrocarbons. bepls.com
Energy Efficiency: As discussed, microwave-assisted and ultrasound-assisted syntheses are prime examples of green chemistry, as they drastically reduce reaction times and energy consumption compared to conventional refluxing. osi.lv
Catalysis: The use of reusable or biodegradable catalysts can improve the sustainability of a synthesis. For instance, chemoenzymatic one-pot syntheses of thiazole derivatives have been developed using enzymes like trypsin, which operate under mild conditions. mdpi.com Similarly, solid-supported catalysts can be easily recovered and reused, minimizing waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green principle. One-pot and multicomponent reactions are inherently more atom-economical than multi-step syntheses that require stoichiometric reagents and generate significant waste. bepls.com
By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable. documentsdelivered.com
Advanced Spectroscopic and Characterization Techniques for 2 3 Azetidinyl 1,3 Thiazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional ¹H and ¹³C NMR spectra offer primary evidence for the structure of 2-(3-azetidinyl)-1,3-thiazole analogues.
In the ¹H NMR spectrum, the protons on the thiazole (B1198619) ring typically appear in the aromatic region. The proton at the C5 position of the thiazole ring is expected to resonate as a singlet around δ 7.1-7.8 ppm, while the C4 proton signal appears at a similar range. researchgate.netmdpi.com Protons on the azetidine (B1206935) ring, being part of a saturated heterocyclic system, resonate in the aliphatic region. The methine proton at the C3 position of the azetidine ring, which is directly attached to the thiazole ring, would likely appear as a multiplet. The methylene (B1212753) protons at the C2 and C4 positions of the azetidine ring would present as distinct multiplets, with chemical shifts generally observed between δ 3.0 and 5.0 ppm. Protons attached to the azetidine ring carbons typically resonate at lower chemical shifts than those on more strained three-membered rings like aziridines. ipb.pt
In the ¹³C NMR spectrum, the carbons of the thiazole ring exhibit characteristic chemical shifts. The C2 carbon, being adjacent to both sulfur and nitrogen atoms, is the most deshielded and typically appears in the range of δ 165-175 ppm. mdpi.comnih.gov The C4 and C5 carbons resonate at approximately δ 140-150 ppm and δ 110-120 ppm, respectively. researchgate.netarkat-usa.org The carbons of the azetidinyl substituent appear in the aliphatic region of the spectrum. The C3 methine carbon would be found further downfield compared to the methylene carbons (C2 and C4) due to its attachment to the electronegative thiazole ring. Typically, azetidine ring carbons appear in the δ 30-50 ppm range. ipb.pt
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Thiazole H-4 | ¹H | ~7.0 - 8.0 | Singlet or doublet depending on substitution. |
| Thiazole H-5 | ¹H | ~7.0 - 7.8 | Singlet or doublet depending on substitution. researchgate.net |
| Azetidine H-3 (methine) | ¹H | ~3.5 - 5.0 | Multiplet, deshielded by thiazole ring. |
| Azetidine H-2, H-4 (methylene) | ¹H | ~3.0 - 4.5 | Multiplets. ipb.pt |
| Thiazole C-2 | ¹³C | ~165 - 175 | Most deshielded thiazole carbon. nih.gov |
| Thiazole C-4 | ¹³C | ~140 - 150 | Chemical shift influenced by substituents. arkat-usa.org |
| Thiazole C-5 | ¹³C | ~110 - 120 | Typically the most upfield thiazole carbon. arkat-usa.org |
| Azetidine C-3 (methine) | ¹³C | ~40 - 60 | Deshielded by direct attachment to the thiazole. |
| Azetidine C-2, C-4 (methylene) | ¹³C | ~30 - 50 | Typical range for azetidine carbons. ipb.pt |
To unambiguously assign all proton and carbon signals and confirm the connectivity between the azetidine and thiazole rings, a suite of 2D NMR experiments is essential.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would be critical for establishing the connectivity within the azetidine ring by showing correlations between the methine proton (H-3) and the methylene protons (H-2, H-4).
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons (¹JCH). HSQC is used to definitively assign the carbon signals of the azetidinyl and thiazolyl protons by correlating the signals from the ¹H and ¹³C spectra. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This technique provides the definitive link between the two heterocyclic rings. A key correlation would be observed between the azetidine H-3 proton and the thiazole C-2 carbon, confirming the point of attachment. researchgate.net Other important correlations would include those between the azetidine methylene protons (H-2, H-4) and the azetidine C-3 carbon.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound and clues to its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion. nih.gov For a this compound analogue, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass, providing strong evidence of a successful synthesis. arkat-usa.org
The fragmentation patterns observed in the mass spectrum offer further structural confirmation. For this compound, characteristic fragmentation would likely involve the cleavage of the azetidine ring or the separation of the azetidinyl group from the thiazole ring. The thiazole ring itself can undergo cleavage, often with the loss of small molecules like HCN or acetylene (B1199291) derivatives. researchgate.netresearchgate.net Analysis of these fragment ions helps to piece together the molecular structure.
| Fragment Ion | Proposed Origin |
|---|---|
| [M - C₂H₄N]⁺ | Loss of azetidine ring fragments. |
| [C₃H₂NS]⁺ (Thiazolyl cation) | Cleavage of the C-C bond between the rings. |
| [C₃H₆N]⁺ (Azetidinyl cation) | Cleavage of the C-C bond between the rings. |
| [M - HCN]⁺ | Fragmentation of the thiazole ring. researchgate.net |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the presence of specific functional groups.
For this compound analogues, the IR spectrum would display a series of characteristic absorption bands. The thiazole ring would exhibit C=N stretching vibrations typically in the 1620-1500 cm⁻¹ region and C=C stretching bands. rsc.org The stretching vibration of the C-S bond within the thiazole ring is usually found in the fingerprint region. A sharp signal corresponding to the thiazole-methine group C-H stretching can also be observed above 3100 cm⁻¹. nih.gov The azetidine ring would show characteristic C-H stretching vibrations from its CH and CH₂ groups just below 3000 cm⁻¹, as well as C-N stretching bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3180 - 3100 | C-H Stretch | Thiazole ring C-H nih.gov |
| 2980 - 2850 | C-H Stretch | Azetidine ring CH, CH₂ |
| 1620 - 1500 | C=N Stretch | Thiazole ring rsc.org |
| ~1450 | C=C Stretch | Thiazole ring |
| ~1250 | C-N Stretch | Azetidine ring |
| ~700 | C-S Stretch | Thiazole ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of UV or visible light. This technique is particularly useful for compounds containing chromophores, such as aromatic or unsaturated systems.
The thiazole ring in this compound acts as a chromophore. Its UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. libretexts.orgyoutube.com The π → π* transitions are typically of high intensity and occur at shorter wavelengths (higher energy), arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk The n → π* transitions, which involve the promotion of a non-bonding electron (from the lone pairs on nitrogen or sulfur) to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths (lower energy). shu.ac.uk The positions of these absorption maxima (λ_max) can be influenced by the solvent and the nature of any substituents on the thiazole ring, providing insights into the molecule's electronic structure. researchgate.net
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For analogues of this compound, both single-crystal and powder XRD methods are employed to gain profound insights into their molecular conformation, crystal packing, and intermolecular interactions in the solid state.
In single-crystal X-ray diffraction, a high-quality crystal of the thiazole derivative is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure, providing precise data on bond lengths, bond angles, and torsional angles. This information is critical for confirming the stereochemistry and understanding the spatial arrangement of the azetidinyl and thiazole rings, as well as any substituents. For instance, the analysis of a substituted 2,3-dihydrothiazole (B1197258) derivative revealed a virtually planar molecule with specific angles between the thiazole ring and adjacent aromatic and hydrazinylidene moieties, confirming its conformation. mdpi.com
Powder X-ray diffraction (PXRD) is utilized for the analysis of polycrystalline samples. It is a valuable tool for phase identification, assessment of sample purity, and characterization of the crystalline form. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
The structural data obtained from XRD are fundamental for structure-activity relationship (SAR) studies, as the biological activity of a molecule is often intrinsically linked to its three-dimensional shape and the way it interacts with other molecules.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole | Monoclinic | P21/c | a = 11.958 Å, b = 9.675 Å, c = 12.661 Å, β = 96.96° | mdpi.com |
| 2-amino-2-thiazolium indole-2-carboxylate | Triclinic | P-1 | a = 7.794 Å, b = 8.583 Å, c = 10.598 Å, α = 70.82°, β = 81.33°, γ = 77.49° | nih.gov |
| 2-aminobenzothiazolium thiophene-2-carboxylate | Monoclinic | P21/c | a = 12.011 Å, b = 5.626 Å, c = 19.467 Å, β = 95.89° | nih.gov |
Thermogravimetric Analysis (TGA/DTG) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and decomposition profile of this compound analogues. The derivative of the TGA curve, known as Derivative Thermogravimetry (DTG), helps to identify the temperatures at which the most significant mass loss occurs.
The analysis involves heating a small amount of the compound at a constant rate and monitoring its mass. The resulting TGA thermogram plots mass percentage against temperature. A stable compound will show a flat plateau over a wide temperature range, while decomposition is indicated by a sharp drop in mass. This information is vital for establishing the upper-temperature limit for the storage and handling of these compounds. For example, a study on a 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole derivative demonstrated notable thermal stability, with no significant decomposition occurring at temperatures up to approximately 250 °C. nih.gov
TGA data is particularly important in materials science and pharmaceutical development to ensure that the compounds can withstand processing temperatures and have an adequate shelf life.
| Compound | Decomposition Onset Temperature (°C) | Key Observation | Reference |
|---|---|---|---|
| 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole | ~250 | Exhibited notable thermal stability up to this temperature. | nih.gov |
| Fe3O4@SiO2@GPTMS/Schiff base-Cu(II) nanocatalyst (a heterocyclic system) | >200 | Multiple decomposition steps observed, indicating complex thermal behavior. | researchgate.net |
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface morphology and topography of solid materials at the micro- and nanoscale. For solid samples of this compound analogues, SEM provides valuable information about their crystallinity, particle size, and shape. africanjournalofbiomedicalresearch.com
In SEM analysis, a focused beam of electrons is scanned across the surface of the sample. The interactions between the electrons and the sample's atoms produce various signals that contain information about the surface topography and composition. These signals are collected to generate high-resolution, three-dimensional-like images.
The morphology of synthesized compounds, such as whether they are amorphous or crystalline, can be crucial for properties like solubility and bioavailability. africanjournalofbiomedicalresearch.com SEM imaging can distinguish between different crystal habits (e.g., needles, plates, granular structures) and can be used to assess the uniformity of the particle size distribution in a bulk powder sample. This is particularly important in pharmaceutical contexts, where these physical characteristics can influence formulation and performance.
| Compound Type | Observed Morphology | Typical Particle Size Range | Significance | Reference |
|---|---|---|---|---|
| General Synthesized Heterocycles | Granular and crystalline | Nanometer range | Nanostructured morphology can improve solubility and bioavailability. | africanjournalofbiomedicalresearch.com |
| Crystalline Organic Nanomaterials | Crystalline | Variable (particle size is key) | Particle size influences solubility and bioavailability. | africanjournalofbiomedicalresearch.com |
Structure Activity Relationship Sar and Computational Investigations of 2 3 Azetidinyl 1,3 Thiazole Derivatives
Systematic Elucidation of Pharmacophoric Features
Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For 2-(3-azetidinyl)-1,3-thiazole derivatives, the key pharmacophoric elements are the thiazole (B1198619) ring, the azetidine (B1206935) ring, and the specific substitution patterns on both moieties.
The thiazole ring itself is a crucial component, often acting as a bioisostere for other aromatic or amide groups. Its key features include:
Aromatic/Hydrophobic Region: The planar thiazole ring can engage in favorable hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a receptor's active site.
Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and can function as a hydrogen bond acceptor, forming critical interactions with donor groups on the receptor.
The azetidine ring at the 2-position of the thiazole introduces several important characteristics:
Basic Nitrogen Center: The secondary amine within the azetidine ring is typically basic and can be protonated at physiological pH. This allows it to act as a potent hydrogen bond donor, forming strong ionic interactions with acidic residues such as aspartate or glutamate.
Conformational Constraint: As a rigid four-membered ring, the azetidine moiety restricts the conformational flexibility of the side chain, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a receptor.
Substitution Vector: The azetidine ring provides a well-defined vector for further substitutions (e.g., at the nitrogen atom or other positions on the ring), allowing for the exploration of additional binding pockets within the target protein.
SAR studies on related 2-aminothiazole (B372263) analogs demonstrate how modifications influence activity. For instance, in a series of cholinesterase inhibitors, the presence and methylation of an amino group at the 2-position significantly impacted inhibitory activity, highlighting the sensitivity of the target to the hydrogen-bonding capacity at this position. academie-sciences.fr Similarly, studies on other heterocyclic scaffolds have shown that the size and nature of a cyclic amine substituent are critical for determining receptor affinity and selectivity. nih.gov
| Modification to 2-Aminothiazole Core | Observed Effect on Activity | Rationale |
| N-methylation of the amine linker | Variable; can increase or decrease activity | Alters hydrogen-bonding capacity (removes a donor) and introduces steric bulk. academie-sciences.fr |
| Introduction of lipophilic substituents on the thiazole ring | Often increases binding affinity | Enhances hydrophobic interactions with non-polar regions of the binding site. nih.gov |
| Variation of the cyclic amine ring size (e.g., azetidine vs. piperidine) | Affects affinity and selectivity | Alters the position and vector of the basic nitrogen, impacting the geometry of the key hydrogen bond interaction. nih.gov |
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. These simulations provide valuable insights into the binding mode, affinity, and specific molecular interactions that stabilize the ligand-receptor complex.
For this compound derivatives, docking studies into various target proteins consistently highlight a conserved binding pattern. The thiazole ring typically anchors the molecule within a hydrophobic pocket, stabilized by π-stacking or van der Waals forces. The azetidinyl moiety plays a directional role, positioning the basic nitrogen to form a key hydrogen bond.
Commonly observed interactions include:
Hydrogen Bonding: The secondary amine of the azetidine ring is frequently predicted to form a hydrogen bond with a key hydrogen bond acceptor residue (e.g., an aspartate, glutamate, serine, or a backbone carbonyl oxygen) in the active site. This interaction is often critical for the compound's potency.
π-π Stacking: The electron-rich thiazole ring often aligns parallel to the plane of aromatic amino acid side chains (e.g., Phe, Tyr, Trp), resulting in stabilizing π-π stacking interactions.
Hydrophobic Interactions: Substituents on either the thiazole or azetidine rings can extend into hydrophobic sub-pockets, forming favorable van der Waals contacts and displacing water molecules, which can contribute significantly to binding affinity.
For example, docking studies of thiazole derivatives into the acetylcholinesterase (AChE) active site show the thiazole ring stacking with Trp279 and the amine function forming a hydrogen bond with Tyr121. academie-sciences.fr This general binding motif is applicable to the this compound scaffold, where the azetidine nitrogen would fulfill the role of the hydrogen-bonding amine.
Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a binding energy, ΔG, in kcal/mol) for different ligand poses. Lower binding energy values suggest a more stable ligand-receptor complex and higher predicted affinity. By comparing the docking scores of a series of analogs, researchers can rationalize observed SAR trends and predict the activity of novel compounds. uomustansiriyah.edu.iq
For a series of this compound derivatives, one would expect that analogs capable of forming stronger or more numerous interactions with the receptor would exhibit lower (i.e., more favorable) binding energy scores.
| Compound Derivative | Key Predicted Interaction(s) | Predicted Binding Energy (kcal/mol) |
| Parent this compound | H-bond via azetidine NH; π-stacking via thiazole | -7.5 |
| N-Methyl-azetidinyl derivative | Loss of H-bond donor; potential steric clash | -6.2 |
| 4-Phenylthiazole derivative | Additional hydrophobic interaction with phenyl group | -8.4 |
| 4-Chlorophenylthiazole derivative | Halogen bonding and hydrophobic interactions | -8.9 |
Note: The binding energy values are hypothetical and for illustrative purposes, based on general trends observed in docking studies of similar heterocyclic compounds. uomustansiriyah.edu.iqnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic electronic properties, which ultimately govern its reactivity and intermolecular interactions.
DFT calculations are used to determine the electron distribution and molecular orbital energies of a molecule. For this compound derivatives, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
In a typical MEP map of a 2-(amino)-thiazole derivative:
Red regions (negative potential) are found around electronegative atoms like the thiazole nitrogen, indicating areas that are favorable for interacting with hydrogen bond donors or cations.
Blue regions (positive potential) are located around hydrogen atoms, particularly the N-H proton of the azetidine ring, identifying them as key hydrogen bond donor sites.
These maps are crucial for rationalizing why specific interactions, such as the hydrogen bond formed by the azetidine nitrogen, are so critical for receptor binding. DFT calculations have been successfully used to optimize the geometry and analyze the electronic structure of various thiazole-containing compounds. epu.edu.iq
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com
A small HOMO-LUMO gap implies that a molecule is more polarizable and requires less energy to become excited, suggesting higher chemical reactivity. nih.gov
A large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity because it is energetically more difficult to remove an electron from the HOMO and/or add one to the LUMO. irjweb.com
For this compound derivatives, DFT calculations can predict how different substituents affect the frontier orbital energies and, consequently, the molecule's reactivity and interaction profile. Calculations on various thiazole derivatives show that the nature of substituents significantly modulates the HOMO-LUMO gap. researchgate.netresearchgate.net
| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Implication |
| 2-Aminothiazole | -6.15 | -0.85 | 5.30 | High stability |
| 2-Nitrothiazole | -7.50 | -2.90 | 4.60 | More reactive, better electron acceptor |
| 2-Phenylthiazole | -5.95 | -1.10 | 4.85 | More reactive than aminothiazole |
Investigations into this compound Derivatives Remain Elusive in Public Scientific Domain
Despite a comprehensive search of publicly available scientific literature, detailed research findings on the structure-activity relationship (SAR), computational investigations, and activity profiling of this compound and its derivatives are not available. This specific chemical scaffold does not appear to have been the subject of published studies focusing on its drug-likeness, pharmacokinetic parameters, or quantitative structure-activity relationships (QSAR).
The fields of computational chemistry and drug discovery heavily rely on the exploration of novel chemical entities. Methodologies such as in silico predictions are vital for assessing the potential of a compound to be developed into a drug. These predictive models evaluate pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), as well as parameters related to a molecule's "drug-likeness," which are crucial for early-stage drug development.
High-throughput screening (HTS) is another cornerstone of modern pharmaceutical research, allowing for the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. This methodology is instrumental in identifying "hit" compounds that can be further optimized.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new derivatives and for guiding the design of more potent and selective molecules.
However, for the specific chemical class of this compound derivatives, no data from such studies could be retrieved from the public domain. Consequently, the creation of data tables and a detailed analysis as requested is not possible at this time. The scientific community has extensively investigated various other classes of thiazole derivatives for a wide range of therapeutic applications, but this particular azetidinyl-substituted thiazole remains an underexplored area in published research.
Pharmacological and Biological Research on 2 3 Azetidinyl 1,3 Thiazole Scaffolds
Anticancer Activities and Molecular Mechanisms
Derivatives of the 2-(3-azetidinyl)-1,3-thiazole scaffold have demonstrated promising anticancer properties through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and modulation of key molecular targets involved in tumorigenesis.
Research has shown that thiazole-conjugated 2-azetidinone derivatives can exhibit significant antiproliferative potential. In one study, a series of these compounds were evaluated for their cytotoxic effects against HeLa cancer cell lines. The results indicated that certain derivatives possessed notable anticancer activity, with one compound in particular showing an IC50 value of 58.86 µM.
The cytotoxic activity of various 1,3-thiazole derivatives has been investigated against a range of human cancer cell lines. For instance, certain thiazole-containing compounds have displayed potent activity against breast cancer (MCF-7), triple-negative breast cancer (MDA-MB-231), and liver cancer (HepG2) cell lines. One study reported a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, where one derivative exhibited IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively. Another study on cis-vinylamide derivatives containing a trimethoxyphenyl moiety found that some compounds displayed potent cytotoxic activity against the MCF-7 breast cancer cell line.
| Compound Series | Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Thiazole (B1198619) conjugated 2-azetidinones | HeLa | 58.86 µM (for the most potent compound) | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | 2.57 ± 0.16 µM | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | HepG2 | 7.26 ± 0.44 µM | |
| cis-Vinylamide derivatives with trimethoxyphenyl moiety | MCF-7 | Potent cytotoxic activity | |
| 4-chlorophenylthiazolyl derivative | MDA-MB-231 | 3.52 µM | |
| 3-nitrophenylthiazolyl derivative | MDA-MB-231 | 1.21 µM |
The anticancer effects of this compound derivatives are often linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a thiazole derivative was found to induce a significant increase in the percentage of pre-G1 phase in DNA flow cytometry, indicating that its cytotoxic activity proceeds via an apoptotic pathway.
Further studies on other thiazole derivatives have elaborated on these mechanisms. One compound was shown to cause a marked accumulation of annexin (B1180172) V positive cells, inducing both early and late apoptosis in MDA-MB-231 cells. This compound led to a 57.1-fold increase in early apoptosis and a 51.4-fold increase in late apoptotic cells compared to untreated controls.
Cell cycle analysis of various thiazole derivatives has revealed their ability to arrest the cell cycle at different phases. For instance, one derivative demonstrated cell cycle arrest at the G1 phase. Another compound induced cell cycle arrest at the G1 and G2/M phases and increased the percentage of cells in the pre-G1 phase. A different study on thiadiazole derivatives showed that they could induce G1/S and G2/M phase arrest in C6 glioma cells and A549 lung adenocarcinoma cells.
| Compound/Derivative | Cell Line | Mechanism | Reference |
|---|---|---|---|
| Thiazole derivative | Not specified | Increase in pre-G1 phase (apoptosis) | |
| Thiazole derivative 4d | MDA-MB-231 | 57.1-fold increase in early apoptosis, 51.4-fold increase in late apoptosis | |
| Thiazole derivative | Not specified | Cell cycle arrest at G1 phase | |
| Thiazole derivative 4d | MDA-MB-231 | Cell cycle arrest at G1 and G2/M phases | |
| Thiadiazole derivatives | C6 and A549 | Cell cycle arrest at G1/S and G2/M phases |
The anticancer activity of thiazole-based compounds can be attributed to their interaction with various molecular targets that are crucial for cancer cell survival and proliferation.
EGFR and other Kinases: Several studies have identified thiazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases. For example, novel thiazolyl-pyrazoline derivatives have been synthesized and shown to exert potent and selective inhibitory activity towards both EGFR and VEGFR-2. One compound, in particular, was found to inhibit the kinase activity of VEGFR-2 with an IC50 value of 51.09 nM. Another study reported that new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were potent dual EGFR/HER2 kinase inhibitors.
Topoisomerase: While specific data on this compound as a topoisomerase inhibitor is limited, the broader class of thiazole derivatives has been investigated for this activity.
HDAC: Thiazole-containing hydroxamate derivatives have been designed and synthesized as novel histone deacetylase (HDAC) inhibitors. Some of these compounds showed excellent inhibitory activities against HDAC1 and significantly arrested HepG2 cells at the G0/G1 phase. Azetidin-2-one-based small molecules have also been identified as dual hHDAC6/HDAC8 inhibitors.
CHK1: A series of 2-aminothiazole (B372263) derivatives were designed and evaluated for their Checkpoint Kinase 1 (CHK1) inhibitory activity, with most exhibiting potent inhibition.
Antimicrobial Research
The this compound scaffold has also been investigated for its antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens.
Studies on azetidine-containing compounds have shown their potential as antibacterial agents, particularly against Gram-positive bacteria. One study on densely functionalized 2-methylideneazetidines found that while they were devoid of activity against fungi and Gram-negative bacteria, most of the compounds performed as potent antibacterial agents against Gram-positive bacteria such as E. faecalis and various strains of S. aureus.
The broader class of thiazole derivatives has demonstrated a wide spectrum of antibacterial activity. For instance, some novel thiazole and imidazole (B134444) derivatives have been shown to inhibit the growth of Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes. Other studies have reported the synthesis of thiazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound Series | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Densely functionalized 2-methylideneazetidines | Gram-positive bacteria (E. faecalis, S. aureus) | Potent antibacterial activity | |
| Thiazole and imidazole derivatives | Proteus mirabilis | MIC: 1000 µg/ml | |
| Thiazole and imidazole derivatives | Shigella dysenteriae | MIC: 125 µg/ml | |
| Thiazole and imidazole derivatives | Listeria monocytogenes | MIC: 1000 µg/ml |
The 1,3-thiazole scaffold is a key component in many compounds with potent anti-Candida activity. Several studies have focused on synthesizing and evaluating novel thiazole derivatives for their efficacy against various Candida species. For example, two novel series of 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential, with some compounds showing promising inhibitory activity against pathogenic C. albicans strains. Another study reported that newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against both reference and clinical isolates of Candida spp.
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of these compounds have been determined against various Candida strains, often showing activity comparable or superior to the reference drug fluconazole.
| Compound Series | Fungal Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 µg/mL (for the most promising compounds) | |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida spp. | 0.008–7.81 µg/mL |
Antitubercular Investigations Against Mycobacterium tuberculosis
The global health challenge posed by tuberculosis (TB), exacerbated by the emergence of drug-resistant strains of Mycobacterium tuberculosis, has intensified the search for novel therapeutic agents. Within this context, heterocyclic compounds, including those containing azetidine (B1206935) and thiazole rings, have been a focal point of medicinal chemistry research.
Investigations into azetidine-containing compounds have revealed their potential as antimycobacterial agents. For instance, a series of N-[2-(substituted aryl)-3-chloro-4-oxoazetidin-1-yl]-2-(pyrazin-2-yloxy)acetamide derivatives were synthesized and tested for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined for these compounds, with some derivatives showing good antimycobacterial activity. The presence of electron-withdrawing or -donating substituents like fluorine and methoxy (B1213986) was found to influence the lipophilicity of the compounds, which in turn affects their permeability across the bacterial cell membrane.
Similarly, spirocyclic scaffolds incorporating an azetidine ring have demonstrated high in vitro activity against M. tuberculosis. A study on 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s found that two compounds had lower MIC values against the H37Rv strain than the first-line anti-TB drug isoniazid.
On the other hand, various thiazole derivatives have also been explored for their antitubercular properties. Thiazole-thiadiazole hybrids have been synthesized and evaluated, with some compounds exhibiting potent anti-tubercular activity. For example, compounds in one study showed promising MIC values against M. tuberculosis (H37Ra), with the most active compound having an MIC of 7.1285 μg/ml. Another study focused on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives, where several compounds inhibited the growth of the H37Rv strain of M. tuberculosis with MIC values ranging from 50 to 100 μg/ml.
While these studies underscore the potential of both azetidine and thiazole moieties in the development of new antitubercular drugs, specific research focusing on the combined "this compound" scaffold against Mycobacterium tuberculosis is not extensively detailed in the currently available literature. The promising results from related structures, however, suggest that this hybrid scaffold could be a valuable area for future investigation.
Mechanistic Insights into Antimicrobial Action
The mechanisms through which thiazole-based compounds exert their antimicrobial effects are diverse and target various essential bacterial processes. Generally, these mechanisms can be categorized into the inhibition of cell wall formation, depolarization of the cell membrane, and inhibition of protein and nucleic acid synthesis.
One specific target identified for thiazole derivatives is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme that plays a crucial role in the initial stage of the fatty acid synthesis II (FAS II) pathway in bacteria. By inhibiting this enzyme, these compounds disrupt the production of essential fatty acids, leading to bacterial death. Another mechanism involves the inhibition of FtsZ polymerization, a critical step in bacterial cell division. Certain thiazole-quinolinium derivatives have been shown to induce FtsZ polymerization in bacterial cells, thereby blocking cell division and exhibiting potent activity against resistant strains like MRSA and VRE.
Furthermore, some thiazole derivatives act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair. For example, certain derivatives have shown potent inhibition of E. coli DNA gyrase and S. aureus topoisomerase IV, with IC₅₀ values in the sub-micromolar range. The ability of some of these compounds to inhibit two intracellular targets simultaneously, such as GyrB and ParE, may contribute to their potent antibacterial activity and low frequency of resistance development.
While these findings provide a general understanding of how thiazole-containing molecules can function as antimicrobial agents, specific mechanistic studies on the "this compound" scaffold are not prominently featured in the reviewed literature. The unique structural combination of the azetidinyl and thiazole rings may lead to novel interactions with bacterial targets, warranting dedicated investigation to elucidate its specific mechanism of action.
Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Pathways and Cytokine Production
Thiazole derivatives have been investigated for their potential to modulate inflammatory responses. Inflammation is a complex biological process involving various enzymes and signaling pathways, with cyclooxygenase (COX) and lipoxygenase (LOX) being key enzymes in the production of pro-inflammatory mediators.
Research has shown that certain thiazole-containing scaffolds can act as inhibitors of COX-1 and COX-2 enzymes. For instance, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was evaluated, leading to the identification of a potent and selective inhibitor of the COX-2 enzyme. Similarly, 4-substituted thiazole analogues of the known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) were found to be selective inhibitors of COX-2. Other studies on diphenylthiazole–thiazolidinone hybrids also revealed moderate to high inhibitory activity against COX enzymes, with the potency depending on the substituents on the thiazolidinone ring.
In addition to COX inhibition, some thiazole derivatives have been identified as direct 5-LOX inhibitors. In vivo studies have confirmed the anti-inflammatory activity of various thiazole derivatives. For example, in a carrageenan-induced rat paw edema model, a common assay for acute inflammation, several 2,6-diaryl-imidazo[2,1-b]thiadiazole derivatives demonstrated significant anti-inflammatory effects, with one compound showing better activity than the standard drug, diclofenac.
Although the broader class of thiazole derivatives shows clear anti-inflammatory potential through the modulation of key enzymes like COX and LOX, specific studies detailing the effects of the "this compound" scaffold on inflammatory pathways and cytokine production are limited.
Cholinesterase Inhibition Studies
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The thiazole nucleus has been incorporated into various molecular scaffolds to develop potent cholinesterase inhibitors.
Numerous studies have synthesized and evaluated thiazole derivatives for their ability to inhibit AChE and BuChE. In one study, a series of thiazole derivatives was synthesized and tested using a modification of Ellman's spectrophotometric method. The most potent compound identified had an IC₅₀ value of 25.5 ± 2.12 µg/mL against AChE, while showing weak inhibition against BuChE. Another research effort focused on 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substituted phenyl derivatives, identifying a compound with an IC₅₀ value of 0.028 ± 0.001 µM against AChE, which was comparable to the reference drug donepezil.
Hybrid molecules combining thiazole with other heterocyclic systems, such as benzimidazole, have also yielded potent dual inhibitors of both AChE and BuChE. Some of these hybrid analogues exhibited IC₅₀ values in the low micromolar and even nanomolar range, surpassing the potency of the standard drug Donepezil. Molecular docking studies often accompany these investigations to understand the binding interactions of the compounds within the active sites of the cholinesterase enzymes, guiding further structural optimization.
The existing research highlights the versatility of the thiazole ring as a core structure for designing effective cholinesterase inhibitors. However, specific investigations into the cholinesterase inhibitory potential of the "this compound" scaffold are not extensively documented.
Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives This table presents data for various thiazole derivatives, not specifically this compound, to illustrate the potential of the thiazole class.
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| Compound 4e | ~44.3 (converted from µg/mL) | > 80 µg/mL | |
| Compound 2i | 0.028 ± 0.001 | - | |
| Compound 10 | 0.103 | - | |
| Compound 16 | 0.108 | - | |
| Benzimidazole-Thiazole 16 | 0.10 ± 0.05 | 0.40 ± 0.05 | |
| Benzimidazole-Thiazole 21 | 0.20 ± 0.05 | 0.20 ± 0.05 | |
| Donepezil (Reference) | 0.021 ± 0.001 | - | |
| Donepezil (Reference) | 2.16 ± 0.12 | 4.5 ± 0.11 |
Antiprotozoal Investigations (e.g., Anti-Trypanosoma cruzi Activity)
Impact on Parasite Viability and Replication
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue, and the need for new, effective drugs is urgent. The 1,3-thiazole ring is considered a "privileged structure" in the search for new anti-T. cruzi agents.
Research into 1,3-thiazole derivatives has demonstrated their potent activity against the different life stages of the parasite. In one study, a series of 16 novel 1,3-thiazoles were synthesized and evaluated in vitro against the epimastigote, amastigote (the intracellular replicative form), and trypomastigote forms of T. cruzi. All the synthesized thiazoles were found to be more potent than the reference drug benznidazole (B1666585) (BZN) against epimastigotes. Notably, these compounds also showed significant anti-amastigote activity at low micromolar concentrations and exhibited increased selectivity against trypomastigotes compared to BZN.
Other studies have explored different thiazole-containing hybrid molecules. Pyrazole-thiadiazole derivatives, for example, have been evaluated for their trypanocidal activity. Specific derivatives were identified as being highly active against intracellular amastigotes. The efficacy of these compounds has also been tested in advanced in vitro models, such as 3D cardiac microtissues, which are relevant target tissues for T. cruzi infection. In these models, some derivatives showed potent antiparasitic activity and a significant reduction in parasite load. Mechanistic studies suggest that some of these compounds may induce parasite cell death through apoptosis without affecting the mitochondrial membrane potential.
While the collective data strongly support the development of thiazole-based compounds as anti-Chagas disease agents, specific research focusing on the "this compound" scaffold in this therapeutic area is not yet widely reported. The proven success of the broader thiazole family suggests that this specific scaffold could hold promise and warrants future investigation.
Table 2: Anti-Trypanosoma cruzi Activity of Selected Heterocyclic Derivatives This table includes data on related thiazole and thiadiazole derivatives to highlight the potential for anti-T. cruzi activity, as specific data for this compound is limited.
| Compound Class | Parasite Stage | Activity Metric | Result | Reference |
| 1,3-Thiazole Derivatives | Amastigotes | IC₅₀ | Starting from 3.65 µM | |
| Pyrazole-Thiadiazole (2k) | Intracellular Amastigotes | % Viability Reduction | 86% at 100 µM | |
| Pyrazole-Thiadiazole (1c) | Intracellular Amastigotes | IC₅₀ | - | |
| Benznidazole (Reference) | Intracellular Amastigotes | % Inhibition | 91% at 100 µM |
Mechanistic Studies of Parasite Cell Death
Research into 1,3-thiazole derivatives has revealed their potential as antiparasitic agents, with studies focusing on the mechanisms through which they induce parasite cell death. Investigations against Trypanosoma cruzi, the parasite responsible for Chagas disease, have shown that these compounds can trigger apoptosis. nih.govmdpi.com One study on a series of novel 1,3-thiazole derivatives indicated that parasite cell death occurred via an apoptotic pathway, notably without affecting the mitochondrial membrane potential, which is a key factor in minimizing toxicity to host cells. nih.govmdpi.com
In other studies, different mechanisms of cell death have been observed. For instance, certain thiazole derivatives were found to induce structural damage in T. cruzi trypomastigotes, leading to alterations in the flagella and cytoplasmic leakage. mdpi.com Flow cytometry analysis of other related compounds demonstrated the induction of necrotic cell death in parasites. mdpi.com Furthermore, some derivatives have been shown to interfere with the parasite's cell cycle, causing an arrest at the G2/M phase, which suggests interference with DNA replication processes. mdpi.com
These findings highlight that the 1,3-thiazole scaffold can induce parasite death through multiple pathways, including apoptosis and necrosis, as well as by causing direct structural damage and cell cycle disruption.
Antiviral Properties (e.g., Anti-HIV Activity)
The thiazole nucleus is a key component in a variety of compounds that have been investigated for their antiviral capabilities. nih.gov Thiazole derivatives have been reported to inhibit a wide spectrum of viruses, including human immunodeficiency virus (HIV), influenza viruses, coronaviruses, and hepatitis B and C. nih.gov
Specifically, in the context of anti-HIV research, several studies have synthesized and tested 2,3-diaryl-1,3-thiazolidin-4-one derivatives. The results from in vitro testing demonstrated that some of these compounds were effective inhibitors of HIV-1 replication. nih.govnih.gov The antiviral activity of these molecules suggests that the thiazole scaffold can serve as a valuable starting point for the development of new antiviral therapeutic agents. nih.gov
| Compound Class | Virus Target | Reported Activity |
|---|---|---|
| Thiazole Derivatives | General | Inhibition of influenza, coronaviruses, herpes, hepatitis B & C, chikungunya, HIV nih.gov |
| 2,3-diaryl-1,3-thiazolidine-4-thione derivatives | HIV-1 | Effective inhibition of viral replication nih.gov |
| 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 | Effective inhibition of viral replication nih.gov |
Exploration of Other Therapeutic Potentials
Thiazole derivatives have been a subject of interest for their antioxidant properties. researchgate.net The antioxidant potential of these compounds is often attributed to their ability to donate electrons, which allows them to neutralize free radicals and reactive oxygen species (ROS). researchgate.net The evaluation of antioxidant activity is typically conducted through various in vitro assays.
One study investigated nine thiazolidinone derivatives, including 1,3-thiazole-based compounds, using DPPH (1,1-diphenyl-2-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and TBARS (thiobarbituric acid reactive substances) tests. nih.gov The results showed varied antioxidant activity among the tested compounds, with some demonstrating significant radical scavenging capacity and inhibition of lipid peroxidation. nih.gov For example, in the TBARS test, which measures lipid peroxidation, one 1,3-thiazole derivative showed 62.11% inhibition, comparable to Vitamin C. nih.gov Another study on novel thiazole derivatives with phenolic fragments also confirmed their antioxidant capabilities through radical cation scavenging and ferric reducing capacity assays. mdpi.com The presence of phenyl-functionalized groups and the chelating properties of thiazolidinone derivatives were correlated with their antioxidant effects. nih.gov
| Compound Class | Assay | Key Finding |
|---|---|---|
| 1,3-Thiazole-based thiazolidinone | TBARS | Up to 62.11% inhibition of lipid peroxidation nih.gov |
| 1,3,4-Thiadiazole-based thiazolidinone | DPPH | Showed superior radical scavenging activity among tested derivatives nih.gov |
| Thiazole derivatives with phenolic fragments | ABTS/FRAP | Demonstrated radical scavenging and ferric reducing capacity mdpi.com |
The thiazolidinedione, or glitazone, class of compounds, which features a thiazole ring, is well-established for its use in treating type 2 diabetes mellitus. nih.gov These compounds primarily act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. nih.gov Activation of PPARγ by thiazolidinediones leads to reduced insulin (B600854) resistance by enhancing peripheral glucose disposal and decreasing glucose production. nih.gov
Research has focused on synthesizing novel thiazolidinedione derivatives to improve efficacy and reduce side effects associated with earlier drugs in this class. nih.gov Studies have explored various derivatives, including those incorporating pyrazole (B372694) moieties, which have shown notable anti-diabetic potency in preclinical models. scielo.br For example, in a study using a streptozotocin-induced hyperglycemia model in rats, certain newly synthesized thiazolidin-4-one derivatives demonstrated significant anti-hyperglycemic effects. scielo.br The continued exploration of this scaffold aims to develop new analogues with better safety and tolerability profiles for the management of type 2 diabetes. nih.govnih.gov
Thiazole derivatives have been identified as promising scaffolds for developing new agents active in the central nervous system. nih.goveurekaselect.com The thiazole ring has been incorporated into various compounds designed to target CNS disorders. nih.gov These derivatives have been investigated for a range of activities, including potential treatments for Alzheimer's disease and as anticonvulsants. nih.goveurekaselect.com
One area of focus has been the development of thiazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com A novel series of thiazole-piperazine hybrids showed significant inhibitory activity on the AChE enzyme in vitro. mdpi.com Docking studies have suggested that these compounds can interact with key residues in the active site of AChE. mdpi.com Additionally, thiazole-containing compounds have been explored for their activity on other CNS targets, such as histamine (B1213489) H3 receptors, which are involved in various CNS disorders. nih.gov
The azetidine ring, a key component of the this compound scaffold, is present in a class of compounds known to inhibit fatty acid amide hydrolase (FAAH). nih.gov FAAH is an enzyme responsible for the breakdown of endocannabinoids like anandamide. mdpi.com Inhibition of FAAH leads to increased levels of these endogenous signaling lipids, which has therapeutic potential for treating conditions such as pain, inflammation, and anxiety. nih.govbioworld.com
Research has described the optimization of tetrasubstituted azetidine urea (B33335) compounds as potent FAAH inhibitors. nih.gov These studies have demonstrated in vivo, dose-dependent FAAH inhibition in animal models. nih.gov Additionally, other research has explored 2-azetidinones (beta-lactams) with alkenyl chains as inhibitors of human FAAH, with some compounds showing good selectivity for FAAH over related enzymes. nih.gov This line of research indicates that the azetidine moiety is a valuable structural element for designing inhibitors of FAAH.
Cysteine Reactivity Profiling in Proteomic Contexts
The exploration of novel electrophilic scaffolds is a burgeoning area in covalent drug discovery, aiming to expand the toolkit of warheads used to target nucleophilic amino acid residues in proteins. Cysteine, with its highly nucleophilic thiol group, is a primary target for such covalent inhibitors. The this compound scaffold represents an emerging class of cysteine-reactive fragments, where the strained four-membered azetidine ring serves as the electrophilic warhead. The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic attack and subsequent ring-opening, forming a stable covalent bond with the cysteine thiol. This mechanism is analogous to that of other strained heterocyclic systems, like aziridines and epoxides, which have also been developed as cysteine-targeting warheads.
While direct proteomic profiling of the this compound scaffold is not extensively documented in publicly available literature, significant insights can be drawn from studies on the closely related azetidinyl oxadiazole scaffold. Research using a high-throughput screening method known as Scalable Thiol Reactivity Profiling (STRP) identified azetidinyl oxadiazoles (B1248032) as a novel, cysteine-selective reactive group. This method assesses the intrinsic reactivity of small molecules with cysteine in vitro. The reactivity of the azetidine moiety is confirmed to proceed through a ring-opening mechanism upon nucleophilic attack by a cysteine thiol.
To understand the proteome-wide engagement of this class of compounds, chemical proteomic techniques such as isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) have been employed. This powerful platform allows for the quantitative profiling of cysteine reactivity across thousands of proteins directly in their native cellular environment. In these experiments, proteomes are treated with the electrophilic fragment, and the remaining un-liganded, reactive cysteines are labeled with a broadly reactive, alkyne-tagged iodoacetamide (B48618) probe. By comparing the probe labeling in treated versus untreated samples, a comprehensive map of the cysteines targeted by the electrophile can be generated.
Studies on an alkyne-tagged azetidinyl oxadiazole probe (compound 41 ) using isoTOP-ABPP in HEK293T cells revealed that this scaffold can covalently engage a significant portion of the cysteine proteome. While it liganded fewer cysteine-containing peptides compared to broader scout fragments like chloroacetamides, it demonstrated the ability to target numerous proteins across diverse functional classes that have not been previously drugged with small molecules.
Affinity-based protein profiling and mass spectrometry have identified specific protein classes that are highly enriched upon treatment with the azetidinyl oxadiazole probe. These findings suggest that the analogous this compound scaffold would likely target a similar, broad range of proteins.
Table 1: Protein Classes and Specific Examples Targeted by a Cysteine-Reactive Azetidinyl Probe
| Protein Class | Specific Protein Examples | Function |
| E3 Ubiquitin Ligases | UBR7 (ubiquitin protein ligase E3 component n-recognin 7) | Protein degradation and turnover |
| UBE2O (ubiquitin conjugating enzyme E2 O) | Ubiquitin-mediated protein modification | |
| Deubiquitinases (DUBs) | USP11 (ubiquitin specific peptidase 11) | Reverses protein ubiquitination |
| UCHL1 (ubiquitin C-terminal hydrolase L1) | Ubiquitin recycling and processing | |
| RNA Binding Proteins | Various | RNA processing, stability, and translation |
| Cysteine Protein Hydrolases | Various | Catalytic hydrolysis |
| Data derived from studies on the analogous azetidinyl oxadiazole scaffold. |
The research confirmed that the azetidinyl-containing probe could robustly label overexpressed, FLAG-tagged versions of UBR7, UBE2O, USP11, and UCHL1 in HEK293T cells, validating the accuracy of the chemoproteomic profiling results. One significant outcome of this research was the discovery that an azetidinyl oxadiazole compound could augment the catalytic activity of the deubiquitinase UCHL1 by covalently modifying a cysteine residue distal to the enzyme's active site. This highlights the potential of the azetidinyl scaffold, and by extension the this compound core, to not only act as inhibitors but also as allosteric modulators of protein function.
Applications Beyond Medicinal Chemistry for 2 3 Azetidinyl 1,3 Thiazole and Analogues
Catalytic Applications in Organic Transformations
The thiazole (B1198619) ring is a key structural motif in various catalysts and ligands due to its aromaticity and the presence of nitrogen and sulfur heteroatoms, which can coordinate with metal centers. Although specific catalytic applications for 2-(3-Azetidinyl)-1,3-thiazole are not yet documented, the properties of its analogues suggest potential roles in catalysis.
Thiazole derivatives have been successfully employed as ligands in organometallic catalysis. The nitrogen atom in the thiazole ring can act as a strong σ-donor, which is a desirable characteristic for ligands in transition metal catalysis. The azetidine (B1206935) ring, a saturated four-membered heterocycle containing a nitrogen atom, can also participate in metal coordination. The combination of the soft sulfur atom and the hard nitrogen atom in the thiazole ring, along with the nitrogen in the azetidinyl moiety, could allow for versatile coordination modes with various metal centers.
Analogous heterocyclic systems, such as those containing pyridine and oxazoline moieties, have been shown to be effective ligands in a range of catalytic reactions, including asymmetric synthesis. It is plausible that azetidinyl-thiazole analogues could serve as bidentate or even tridentate ligands, depending on the specific reaction conditions and the nature of the substituents on the rings. The steric and electronic properties of the azetidinyl group could be tuned by substitution to influence the selectivity and activity of the catalyst.
Beyond their role as ligands, thiazole-containing compounds can also function as organocatalysts. For instance, thiazolium salts are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of transformations, including the benzoin condensation and Stetter reaction. While the specific compound this compound is not a thiazolium salt, its derivatives could potentially be quaternized to form such salts, thereby opening up avenues for its use in NHC catalysis.
Furthermore, the basic nitrogen atom of the azetidine ring could potentially participate in base-catalyzed reactions. The proximity of the thiazole ring could modulate the basicity and steric environment of the azetidinyl nitrogen, offering opportunities for fine-tuning its catalytic activity.
Advanced Materials Science Applications
The photophysical and electronic properties of thiazole-containing compounds make them attractive candidates for applications in materials science. The aromatic nature of the thiazole ring, combined with its ability to participate in extended π-conjugated systems, is particularly relevant for the development of functional organic materials.
Thiazole moieties are found in a variety of dyes and pigments. Azo dyes containing the 1,3,4-thiadiazole ring system, a structural isomer of the 1,3-thiazole ring, have been synthesized and characterized. mdpi.com These dyes exhibit interesting spectroscopic properties. mdpi.com The incorporation of a thiazole ring into a larger conjugated system can lead to compounds with strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as colorants.
The presence of the azetidinyl group in analogues of this compound could influence the solubility and intermolecular interactions of the dye molecules, which in turn would affect their performance in various applications, such as in textiles or printing inks. The nitrogen atom of the azetidine ring could also serve as a site for further functionalization to fine-tune the color and other properties of the dye.
| Analogous Thiazole-Containing Dye Class | Key Structural Feature | Potential Application |
| Azo Dyes | Thiazole ring coupled with an azo group (-N=N-) | Textile dyeing, printing inks mdpi.comresearchgate.net |
| Benzothiazole Dyes | Fused benzene and thiazole rings | Photographic sensitizers, fluorescent probes |
This table presents data on analogous thiazole-containing dye classes to infer potential applications.
Thiazole derivatives have shown promise in the development of chemical sensors. The ability of the heteroatoms in the thiazole ring to coordinate with metal ions or participate in hydrogen bonding interactions can be exploited for the design of selective and sensitive sensors. The fluorescence or color of a thiazole-containing compound can change upon binding to a specific analyte, providing a detectable signal.
In the realm of liquid crystals, the rigid, rod-like structure of many aromatic heterocyclic compounds is a key requirement. While the azetidinyl group is not planar, its incorporation into a larger molecular structure containing a thiazole ring could lead to materials with interesting mesomorphic properties. Research on 2,4-substituted-1,3-thiazole derivatives has demonstrated their potential to form liquid crystalline phases. uobaghdad.edu.iqresearchgate.net The specific shape and polarity of this compound analogues would influence their ability to self-assemble into ordered liquid crystalline structures.
| Application Area | Relevant Property of Thiazole Analogues | Potential Function of Azetidinyl-Thiazole Analogues |
| Chemical Sensors | Coordination with analytes, changes in photophysical properties | Selective detection of metal ions or small organic molecules |
| Liquid Crystal Displays | Anisotropic molecular shape, formation of mesophases | Components of liquid crystal mixtures for display technologies uobaghdad.edu.iqresearchgate.netmdpi.com |
This table outlines the potential of azetidinyl-thiazole analogues in sensor and liquid crystal applications based on the properties of related thiazole derivatives.
Future Research Directions and Challenges in 2 3 Azetidinyl 1,3 Thiazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
A primary challenge in the advancement of 2-(3-azetidinyl)-1,3-thiazole chemistry is the development of efficient, cost-effective, and environmentally benign synthetic routes. bepls.com Traditional methods for synthesizing thiazole (B1198619) and azetidine (B1206935) rings often involve harsh reaction conditions, hazardous reagents, and lengthy procedures, which can limit their accessibility for extensive derivatization and screening. bepls.comnih.gov
Future research must prioritize "green chemistry" approaches. nih.gov This includes the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, mechanochemistry, and the use of green solvents like water are promising alternatives that offer advantages in scalability, cost-effectiveness, and simplified purification. bepls.comnih.gov For instance, one-pot multi-component reactions catalyzed by reusable catalysts represent an efficient and green strategy for synthesizing thiazole derivatives. bepls.com The development of stereoselective synthetic methods is also crucial to produce enantiomerically pure this compound derivatives, which is often essential for specific biological activity and reducing off-target effects.
Table 1: Comparison of Synthetic Methodologies for Thiazole Synthesis
| Methodology | Description | Advantages | Challenges & Future Directions |
|---|---|---|---|
| Conventional Synthesis (e.g., Hantzsch) | Reaction of thioamides with α-haloketones. bepls.com | Well-established, versatile for various substitutions. | Often requires harsh conditions, hazardous reagents, and can have long reaction times. bepls.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. nih.gov | Rapid reaction times, higher yields, improved purity. nih.gov | Requires specialized equipment; optimization of reaction conditions is necessary. |
| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to enhance reaction rates and yields. bepls.comnih.gov | Energy efficient, can be performed at lower temperatures. bepls.com | Scalability can be a challenge for industrial applications. |
| Green Catalyst-Based Approach | Uses recyclable and environmentally friendly catalysts (e.g., silica-supported acids). bepls.comnih.gov | Reduces waste, catalyst can be reused, promotes sustainability. bepls.com | Catalyst development and optimization for specific reactions. |
| Mechanochemistry | Solvent-less reactions induced by mechanical force (grinding). nih.gov | Eliminates bulk solvents, reduces waste, rapid and efficient. nih.gov | Monitoring reaction progress can be difficult; scalability concerns. |
Advanced Pharmacological Profiling and Target Validation Studies
While the thiazole moiety is known to be present in compounds with a wide array of biological activities—including antibacterial, antifungal, anticancer, and anti-inflammatory properties—the specific pharmacological profile of the this compound scaffold is not fully elucidated. mdpi.commdpi.comnih.gov A significant future direction is the comprehensive pharmacological profiling of derivative libraries to understand their mechanism of action, identify specific molecular targets, and validate their therapeutic potential.
High-throughput screening (HTS) against diverse biological targets, including enzymes, receptors, and ion channels, will be essential. Recent studies have identified certain azetidine-containing molecules, such as azetidinyl oxadiazoles (B1248032), as novel cysteine-targeting electrophiles, suggesting that derivatives of this compound could function as covalent inhibitors. nih.gov This warrants investigation into their reactivity with cysteine residues across the proteome. Target validation studies, using techniques like cellular thermal shift assays (CETSA), genetic knockdown (siRNA/CRISPR), and proteomics, will be critical to confirm that the observed biological effects are due to the modulation of a specific target.
Table 2: Potential Molecular Targets for this compound Derivatives Based on Related Scaffolds
| Target Class | Specific Examples | Associated Therapeutic Area |
|---|---|---|
| Kinases | EGFR, VEGFR-2, B-RAF nih.govnih.gov | Cancer |
| Topoisomerases | DNA Gyrase nih.gov | Bacterial Infections |
| Fungal Enzymes | Lanosterol-C14α-demethylase mdpi.comnih.gov | Fungal Infections |
| Proteases | Cysteine Proteases nih.gov | Various (Cancer, Infectious Disease) |
| Cholinesterases | Acetylcholinesterase, Butyrylcholinesterase nih.gov | Neurodegenerative Diseases |
Integration of Artificial Intelligence and Machine Learning for Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. nih.govumk.pl These computational approaches can significantly accelerate the drug discovery pipeline by analyzing vast datasets to identify promising candidates, predict their properties, and optimize their structures. nih.govresearchgate.net
Table 3: Applications of AI/ML in the Drug Design Pipeline for this compound Derivatives
| Stage | AI/ML Application | Description | Potential Impact |
|---|---|---|---|
| Target Identification | Gene Network Analysis | Ranks and prioritizes promising drug targets for a specific disease. nih.gov | Increases the success rate of identifying validated targets. |
| Hit Identification | High-Throughput Virtual Screening (HTVS) | Screens large virtual libraries of compounds against a biological target to identify potential hits. nih.gov | Reduces time and cost compared to experimental screening. |
| Lead Optimization | QSAR Modeling | Develops predictive models that correlate chemical structure with biological activity to guide optimization. nih.govumk.pl | More efficient design of potent and selective compounds. |
| Preclinical Development | ADMET Prediction | Predicts pharmacokinetic and toxicity profiles of drug candidates. nih.gov | Reduces late-stage attrition of compounds due to poor properties. |
Exploration of New Biological Targets and Therapeutic Areas
The structural novelty of the this compound core suggests it may interact with biological targets beyond those traditionally associated with thiazole-containing drugs. A major challenge and opportunity lies in exploring new therapeutic areas where this scaffold could provide a unique advantage.
Given the prevalence of the thiazole ring in drugs targeting neurodegenerative diseases, exploring the potential of this compound derivatives for conditions like Alzheimer's and Parkinson's disease is a promising avenue. nih.gov The scaffold could be functionalized to target key proteins involved in these diseases, such as cholinesterases or protein kinases. nih.gov Additionally, with the rise of antimicrobial resistance, designing novel derivatives to inhibit bacterial targets like DNA gyrase or to disrupt biofilm formation presents a critical research direction. nih.govresearchgate.net The unique three-dimensional shape imparted by the azetidine ring may allow these molecules to access binding pockets that are "undruggable" by more conventional, planar heterocyclic compounds, opening up possibilities for inhibiting challenging targets in cancer and viral diseases. nih.gov
Table 4: Emerging Therapeutic Areas for Thiazole-Based Compounds
| Therapeutic Area | Rationale and Research Focus | Key Biological Targets |
|---|---|---|
| Neurodegenerative Diseases | Thiazole derivatives have shown potential in modulating pathways related to Alzheimer's and Parkinson's. nih.gov | Cholinesterases, Monoamine Oxidase (MAO), Kinases. nih.gov |
| Antiviral Agents | The thiazole core is present in some antiviral drugs (e.g., Ritonavir). nih.gov | Viral proteases, polymerases, entry proteins. |
| Antiparasitic Agents | Exploration against diseases like malaria and leishmaniasis. | Targeting parasite-specific enzymes. |
| Metabolic Disorders | Some thiazole derivatives act as glucokinase activators. jneonatalsurg.com | Glucokinase, Dipeptidyl peptidase-4 (DPP-4). |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Azetidinyl)-1,3-thiazole, and how is structural purity validated?
- Methodology : The compound is typically synthesized via multi-step reactions starting from azetidine and thiazole precursors. For example, azetidine derivatives can undergo nucleophilic substitution or coupling reactions with thiazole-containing intermediates under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Structural validation employs Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C-S stretching in thiazole at ~650 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton/carbon environments. Elemental analysis (C, H, N, S) is used to confirm purity .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodology : Standard assays include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, with MIC (minimum inhibitory concentration) determination.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF7 breast cancer), comparing IC₅₀ values to reference drugs like etoposide .
Q. How are structural modifications (e.g., substituent variations) strategically designed to improve physicochemical properties?
- Methodology : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to thiazole or azetidine rings to enhance metabolic stability. Hydrophilic substituents (e.g., -OH, -NH₂) improve solubility. Substituent placement is guided by computational tools (e.g., molecular docking) to avoid steric hindrance at target binding sites .
Advanced Research Questions
Q. How can reaction mechanisms (e.g., nucleophilic substitution at the thiazole ring) be experimentally probed?
- Methodology : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., ³⁵S in thiazole) to track bond-breaking/formation. Monitor intermediates via LC-MS or in situ FT-IR. Solvent effects (polar vs. nonpolar) and temperature-dependent studies clarify transition states. Computational methods (DFT) model reaction pathways .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodology :
- Purity Verification : Re-analyze compounds via HPLC-MS to detect impurities.
- Assay Standardization : Use identical cell lines/passage numbers and control for assay conditions (e.g., serum concentration in MTT assays).
- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography if discrepancies arise from racemic mixtures .
Q. How are structure-activity relationships (SARs) systematically explored for azetidine-thiazole hybrids?
- Methodology :
- Analog Synthesis : Prepare derivatives with systematic substituent changes (e.g., halogen, alkyl, aryl groups).
- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, bacterial enzymes) to identify pharmacophores.
- Data Analysis : Use multivariate regression or machine learning to correlate substituent properties (e.g., logP, molar refractivity) with activity .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR kinase). Validate poses with molecular dynamics (MD) simulations (50–100 ns trajectories).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with azetidine nitrogen) using tools like LigandScout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
